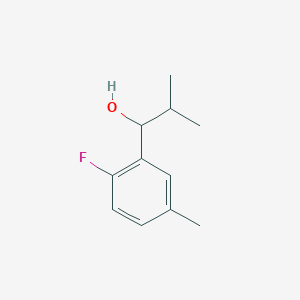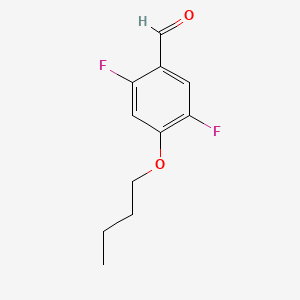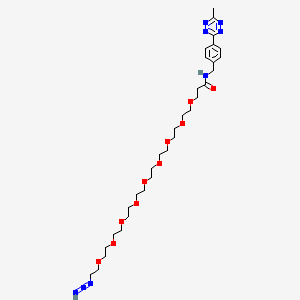
methyl (2S)-2-hydroxy-2-methoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-hydroxy-2-methoxyacetate is an organic compound with the molecular formula C4H8O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (S)-2-hydroxy-2-methoxyacetate can be synthesized through several methods. One common approach involves the esterification of (S)-2-hydroxy-2-methoxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methyl (S)-2-hydroxy-2-methoxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-hydroxy-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Methyl (S)-2-hydroxy-2-methoxyacetate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (S)-2-hydroxy-2-methoxyacetate exerts its effects involves interactions with specific molecular targets. For instance, it may act as a substrate for certain enzymes, leading to the formation of biologically active intermediates. The pathways involved can include enzymatic catalysis and receptor binding, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-hydroxy-2-methoxyacetate: The enantiomer of the compound, with similar chemical properties but different biological activities.
Ethyl (S)-2-hydroxy-2-methoxyacetate: A similar ester with an ethyl group instead of a methyl group.
Methyl (S)-2-hydroxy-2-ethoxyacetate: A similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl (S)-2-hydroxy-2-methoxyacetate is unique due to its specific chiral configuration, which can lead to distinct interactions in biological systems compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C4H8O4 |
|---|---|
Molecular Weight |
120.10 g/mol |
IUPAC Name |
methyl (2S)-2-hydroxy-2-methoxyacetate |
InChI |
InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3/t3-/m0/s1 |
InChI Key |
OVJJVYHDJVQFSF-VKHMYHEASA-N |
Isomeric SMILES |
CO[C@@H](C(=O)OC)O |
Canonical SMILES |
COC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)


![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)






![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)

![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
